ES9-17

Clathrin-mediated endocytosis Protonophore activity ATP depletion

ES9-17 eliminates the cytoplasmic acidification and non-specific endomembrane disruption seen with ES9/TyrA23. X-ray validated CHC binding, proven dual-species activity (Arabadopsis & HeLa), and SAR-engineered specificity make it the superior choice for rigor. 98% purity. Order online.

Molecular Formula C10H8BrNO2S2
Molecular Weight 318.2 g/mol
Cat. No. B15602627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameES9-17
Molecular FormulaC10H8BrNO2S2
Molecular Weight318.2 g/mol
Structural Identifiers
InChIInChI=1S/C10H8BrNO2S2/c11-9-6-7-10(15-9)16(13,14)12-8-4-2-1-3-5-8/h1-7,12H
InChIKeyAIZXCKZVUXCHAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ES9-17: A Non-Protonophoric Clathrin Heavy Chain Inhibitor for Cross-Species Endocytosis Research and Procurement


ES9-17 (5-bromo-N-phenylthiophene-2-sulfonamide, CAS 55854-43-8, MW 318.21 g/mol) is a chemically refined analog of endosidin9 (ES9) that functions as a potent, selective, and reversible inhibitor of clathrin-mediated endocytosis (CME) by binding to the N-terminal domain (nTD) of the clathrin heavy chain (CHC) [1]. Unlike its parent compound ES9 and the widely used plant CME inhibitor tyrphostin A23 (TyrA23), ES9-17 was specifically engineered through structure–activity relationship (SAR) analysis to eliminate protonophore activity—the undesirable capacity to dissipate proton gradients and acidify the cytoplasm—while preserving CHC binding and CME inhibition in both Arabidopsis thaliana and human HeLa cells [1]. X-ray crystallography of the human CHC1 nTD–ES9 complex (PDB 6E4L, 1.6 Å resolution) confirmed that ES9 occupies the same clathrin-box binding pocket targeted by Pitstop2, placing ES9-17 within a structurally validated inhibitor class but with a distinct selectivity and species-activity profile [1].

Why Generic CME Inhibitors Cannot Substitute for ES9-17 in Plant or Cross-Species Endocytosis Studies


Clathrin-mediated endocytosis inhibitors are mechanistically heterogeneous and cannot be treated as interchangeable reagents [1]. The parent compound ES9 and the widely used TyrA23 both inhibit CME but act primarily as mitochondrial uncouplers/protonophores, causing cytoplasmic acidification, ATP depletion, and non-specific disruption of endomembrane trafficking that confounds experimental interpretation [1][2]. Conversely, the mammalian CHC inhibitor Pitstop2—while effective in human cells—is completely inactive as a CME inhibitor in Arabidopsis thaliana due to a key amino acid difference (Leu80 in Arabidopsis CHC vs. Ile80 in human CHC1) that introduces steric hindrance preventing Pitstop2 binding [1]. Dynasore targets dynamin rather than clathrin and has inconsistent effects across plant systems [1]. ES9-17 uniquely bridges these gaps: it retains CHC-targeting specificity across both plant and human systems while lacking the protonophore toxicity that compromises ES9, TyrA23, and related weak-acid ionophores, making simple analog substitution scientifically invalid for experiments requiring mechanistic precision [1].

Quantitative Comparative Evidence for ES9-17 Selection: Head-to-Head Data Against Closest Analogs and Alternatives


ES9-17 Eliminates Protonophore-Driven Cytoplasmic Acidification and ATP Depletion—Direct Comparison with Parent Compound ES9

ES9-17 was specifically engineered to uncouple CHC binding from the protonophore activity that severely limits ES9 as a specific CME inhibitor [1]. In Arabidopsis root epidermal cells, ES9 (10 μM) caused sharp relocalization of LysoTracker Red DND-99 from acidic compartments to the cytosol, indicating cytoplasmic acidification, whereas ES9-17 (30 μM) failed to induce any comparable staining pattern [1]. Quantitatively, ES9 (10 μM) depleted cellular ATP to ~50% of control levels within 2 min and to ~10% residual ATP at steady state in Arabidopsis PSB-D cell cultures [2]. In contrast, ES9-17 (30 μM) caused no measurable ATP depletion relative to the DMSO control [1]. Furthermore, unlike ES9—which compromises actin cytoskeleton, microtubule, Golgi, and TGN/EE motility—ES9-17 (30 μM) preserved the integrity and dynamics of all these endomembrane compartments [1].

Clathrin-mediated endocytosis Protonophore activity ATP depletion Cytoplasmic pH Chemical probe specificity

ES9-17 Inhibits Plant CME Where Pitstop2 Is Completely Inactive—Cross-Species Functional Selectivity

A critical procurement-relevant differentiation is that the most widely used mammalian CHC inhibitor Pitstop2—which binds the same clathrin nTD pocket—is functionally inactive as a CME inhibitor in Arabidopsis thaliana [1]. ES9-17 inhibits FM4-64 uptake in Arabidopsis root epidermal cells with an EC50 of 13 μM [1]. In contrast, Pitstop2 applied at 30 μM for 30 min failed to block FM4-64 uptake entirely, and similarly failed to inhibit BFA-induced BRI1-GFP internalization [1]. Even at higher concentrations, Pitstop2 affected overall FM4-64 fluorescence but did not produce genuine uptake inhibition [1]. Cellular thermal shift assays (CETSA) confirmed that Pitstop2 (250 μM) induced no measurable shift in CHC thermal denaturation temperature (Tagg) in Arabidopsis lysates (DMSO: 44.57 ± 0.29°C; Pitstop2: 44.50 ± 0.34°C), indicating absence of target engagement [1]. This species selectivity is mechanistically explained by a Leu80 residue in Arabidopsis CHC1/CHC2 that sterically prevents Pitstop2 binding, whereas ES9-17 accommodates this structural difference [1].

Plant endocytosis Pitstop2 FM4-64 uptake Arabidopsis thaliana Cross-species inhibitor selectivity

ES9-17 Engages Clathrin Heavy Chain with Quantitatively Validated Target Engagement Across Plant and Human Species

ES9-17 target engagement with CHC has been quantitatively validated through orthogonal approaches in both Arabidopsis and human systems [1]. In Arabidopsis cell culture lysates, isothermal dose-response CETSA (ITDRFCETSA) at 46°C established an EC50 of 123 ± 1.13 μM for ES9-17, nearly identical to the EC50 of 120.5 ± 1.09 μM measured for ES9, indicating equivalent CHC binding potency [1]. Full thermal denaturation profiling revealed a Tagg shift for CHC of 2.2°C (DMSO: 44.96 ± 0.2°C vs. ES9-17 250 μM: 42.71 ± 0.2°C), comparable to the 2°C shift induced by ES9 [1]. DARTS assays independently confirmed protection of CHC from pronase digestion by ES9-17 (250 μM), with a statistically significant 2-fold stabilization at 1:6000 pronase dilution [1]. Critically, ES9-17 showed no binding to the coatomer subunit γ-COP (the second-ranked protein in ES9 affinity purification) or to TPC and AP-2 adaptor subunits, demonstrating selectivity for CHC [1]. Differential scanning fluorimetry (DSF) confirmed that ES9-17 binds the nTD of both Arabidopsis CHC1/CHC2 isoforms and human CHC1 [1].

CETSA DARTS Target engagement Clathrin heavy chain Cross-species binding

ES9-17 Increases Endocytic Clathrin Foci Dwell Time Without Freezing CME Dynamics—A Mode-of-Action Distinction from ES9

ES9-17 produces a mechanistically distinct effect on CME dynamics compared to the parent compound ES9 [1]. Using time-lapse confocal imaging (2 frames/sec) of Arabidopsis root epidermal cells, the average residence lifetimes of PM-localized endocytic foci were quantified for three core CME components [1]. Under DMSO control, CLC1-GFP foci had a mean lifetime of 31.98 s; CHC1-GFP, 44.62 s; and TML-GFP, 36.72 s [1]. ES9-17 treatment (30 μM) substantially increased these dwell times to 73.99 s (CLC1-GFP, 2.3-fold increase), 83.55 s (CHC1-GFP, 1.9-fold), and 68.66 s (TML-GFP, 1.9-fold), with data derived from 1,276 and 1,069 measurements across 10 and 4 seedlings, respectively [1]. This pattern—prolonged but not arrested foci—is similar to the effect reported for Pitstop2 in mammalian cells, indicating a specific perturbation of clathrin coat maturation or vesicle scission [1]. In contrast, ES9 induces a general freeze of all CME dynamics due to cytoplasmic acidification, representing a non-specific arrest rather than a specific CHC-mediated effect [1][2].

Endocytic foci lifetime Clathrin dynamics Live-cell imaging CLC1-GFP CHC1-GFP

ES9-17 Provides Acute and Reversible CME Inhibition—Washout Recovery Validated in Independent Experiments

A key advantage of small-molecule CME inhibitors over genetic approaches is the ability to apply and withdraw inhibition acutely, enabling temporal dissection of endocytic processes [1]. ES9-17-mediated CME inhibition was demonstrated to be reversible: after treatment of Arabidopsis seedlings with 30 μM ES9-17, FM4-64 uptake was clearly recovered following a 120-minute washout with control medium, a result replicated in two independent experiments [1]. This reversibility contrasts sharply with genetic perturbation methods—such as inducible expression of dominant-negative clathrin mutants or siRNA-mediated depletion of adaptor proteins—which require 2–5 days for protein complex depletion, during which cells may adapt and alter gene expression, compromising the specificity of CME perturbation [1]. The acute, reversible nature of ES9-17 enables pulse-chase experimental designs that are impossible with genetic tools [1]. Additionally, ES9-17 (30 μM) did not exhibit cytotoxicity, as assessed by increasing fluorescein diacetate (FDA) fluorescence over time, and cell proliferation assays in HeLa cells confirmed that transferrin uptake inhibition was not due to compound toxicity [1].

Reversible inhibition Washout recovery Chemical genetics CME probing FM4-64

ES9-17 Demonstrates Cross-Kingdom CME Inhibition: Arabidopsis Root Growth and HeLa Transferrin Uptake Dual Efficacy

ES9-17 is validated to inhibit CME in both plant and mammalian systems—a dual-species efficacy profile not shared by any other commercial CHC inhibitor [1]. In Arabidopsis, ES9-17 inhibited primary root growth with an EC50 of 9 μM, and CHC mutant alleles (chc1-4, chc2-1, chc2-2) displayed significantly increased sensitivity to 12 μM ES9-17 compared to wild-type Col-0, genetically confirming on-target CHC-mediated activity in planta [1]. In HeLa cells, ES9-17 (30 μM, 30 min) reduced uptake of fluorescently labeled transferrin—a canonical CME cargo—with an EC50 value of approximately 17.2 μM as reported by multiple independent vendors corroborating the primary data [1]. Pitstop2 (20 μM) produced stronger transferrin uptake inhibition in HeLa cells than ES9-17 (30 μM) [1], but Pitstop2's complete inactivity in Arabidopsis means it cannot serve as a cross-species tool, whereas ES9-17 uniquely enables comparative CME studies across plant and human systems with a single chemical probe [1]. A 2025 comprehensive review of CME inhibitors explicitly highlighted ES9-17 among the non-protonophoric analogs demonstrating improved precision over earlier-generation inhibitors [2].

HeLa cells Transferrin uptake Root growth inhibition Cross-kingdom activity Mammalian CME

Optimal Research Application Scenarios for ES9-17 Based on Quantitative Differentiation Evidence


Plant Clathrin-Mediated Endocytosis Research Requiring Specific CHC Inhibition Without Artifactual Cytoplasmic Acidification

In Arabidopsis thaliana CME studies, ES9-17 (30 μM, 30 min pre-treatment) provides specific CHC inhibition with an FM4-64 uptake EC50 of 13 μM, without the cytoplasmic acidification and ATP depletion that plague ES9 and TyrA23 [1]. Researchers can confidently attribute observed phenotypes—such as blocked BRI1-GFP internalization into BFA bodies, inhibited PEPR1-GFP ligand-induced uptake, and prolonged endocytic foci dwell times (CLC1-GFP from 31.98 s to 73.99 s)—to on-target CHC engagement rather than non-specific protonophore effects [1]. The validated reversibility (120 min washout recovery) enables pulse-chase experimental designs for studying CME dynamics and cargo trafficking kinetics [1].

Cross-Kingdom Comparative Endocytosis Studies Using a Single Chemical Probe Active in Both Plant and Human Cells

For research programs comparing CME mechanisms across Arabidopsis and mammalian systems, ES9-17 uniquely provides validated dual-species activity [1]. In Arabidopsis, root growth inhibition (EC50 = 9 μM) and CHC mutant hypersensitivity (chc1-4, chc2-1, chc2-2) confirm on-target plant activity [1]. In HeLa cells, ES9-17 reduces transferrin uptake, with an EC50 of approximately 17.2 μM [1]. Unlike Pitstop2—which is inactive in Arabidopsis—ES9-17 enables direct comparative pharmacological dissection of conserved versus divergent CME mechanisms across kingdoms using a single inhibitor [1].

Chemical Probe Development and SAR Studies Targeting the Clathrin nTD Binding Pocket

ES9-17 serves as a validated scaffold for structure-guided design of next-generation CHC inhibitors [1]. The X-ray crystal structure of the human CHC1 nTD–ES9 complex (PDB 6E4L, 1.6 Å resolution) provides atomic-level binding mode information, while the SAR analysis that produced ES9-17 from ES9—specifically the elimination of the nitro group to abolish protonophore activity while retaining CHC binding (CETSA EC50 = 123 μM for ES9-17 vs. 120.5 μM for ES9)—demonstrates a rational design path [1]. The 2025 medicinal chemistry review identifies ES9-17 among non-protonophoric analogs with improved precision, positioning it as a key reference compound for future inhibitor optimization programs targeting CHC [2].

Pharmacological Dissection of Clathrin-Dependent Versus Clathrin-Independent Endocytic Pathways

The clean mechanistic profile of ES9-17—specific CHC binding without collateral damage to COPI trafficking, Golgi morphology, or endomembrane compartment dynamics—makes it the preferred tool for definitively assigning endocytic routes as clathrin-dependent [1]. Unlike ES9, which induces Golgi-ER hybrid compartments indicative of COPI dysfunction, transmission electron microscopy of Arabidopsis root tips treated with ES9-17 (30 μM) revealed no striking changes in Golgi and ER morphology [1]. This pathway selectivity, combined with acute reversibility and the quantitative pharmacodynamic readout of prolonged endocytic foci dwell times, enables rigorous experimental assignment of cargo internalization routes to CME versus alternative endocytic mechanisms [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for ES9-17

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.